N-(4-fluorophenyl)-2,3-dithiophen-2-ylquinoxaline-6-carboxamide
Overview
Description
N-(4-fluorophenyl)-2,3-dithiophen-2-ylquinoxaline-6-carboxamide: is a complex organic compound that belongs to the class of quinoxaline derivatives This compound is characterized by the presence of a quinoxaline core substituted with a 4-fluorophenyl group and two thiophene rings The carboxamide group at the 6-position of the quinoxaline ring further enhances its chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-2,3-dithiophen-2-ylquinoxaline-6-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Thiophene Rings: The thiophene rings can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of thiophene with a halogenated quinoxaline intermediate in the presence of a palladium catalyst.
Substitution with 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the quinoxaline intermediate.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the quinoxaline derivative with an appropriate amine under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the quinoxaline core, potentially converting it to a dihydroquinoxaline derivative.
Substitution: The compound can undergo various substitution reactions, such as halogenation, nitration, or sulfonation, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens (chlorine, bromine), nitric acid, or sulfuric acid are commonly used for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones of the thiophene rings.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the compound.
Scientific Research Applications
Chemistry: N-(4-fluorophenyl)-2,3-dithiophen-2-ylquinoxaline-6-carboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development. It has been studied for its antimicrobial, anticancer, and anti-inflammatory properties .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for the development of new drugs.
Industry: In the industrial sector, the compound can be used in the development of advanced materials, such as organic semiconductors and photovoltaic devices, due to its electronic properties.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2,3-dithiophen-2-ylquinoxaline-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
- N-(4-fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(4-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide
Comparison: N-(4-fluorophenyl)-2,3-dithiophen-2-ylquinoxaline-6-carboxamide stands out due to its unique combination of a quinoxaline core with two thiophene rings and a carboxamide group. This structure imparts distinct electronic and steric properties, making it suitable for specific applications in drug discovery and material science. Compared to similar compounds, it may offer enhanced biological activity or improved material properties, depending on the context .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2,3-dithiophen-2-ylquinoxaline-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14FN3OS2/c24-15-6-8-16(9-7-15)25-23(28)14-5-10-17-18(13-14)27-22(20-4-2-12-30-20)21(26-17)19-3-1-11-29-19/h1-13H,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUDLPOGPAXGBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=C(C=C(C=C3)C(=O)NC4=CC=C(C=C4)F)N=C2C5=CC=CS5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14FN3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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